molecular formula C7H9BrN2O2 B6162682 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2090648-14-7

3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6162682
CAS No.: 2090648-14-7
M. Wt: 233.1
InChI Key:
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Description

3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9BrN2O2 It is a pyrazole derivative, characterized by the presence of a bromine atom at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or alcohols derived from the isopropyl group.

    Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity. The isopropyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-fluoro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the bromine atom, isopropyl group, and carboxylic acid group provides a unique set of chemical properties that can be exploited in different research and industrial applications.

Properties

CAS No.

2090648-14-7

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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